molecular formula C12H9ClO2 B1208944 2'-Chloro-biphenyl-2,3-diol CAS No. 138833-48-4

2'-Chloro-biphenyl-2,3-diol

Cat. No.: B1208944
CAS No.: 138833-48-4
M. Wt: 220.65 g/mol
InChI Key: SNGROCQMAKYWRE-UHFFFAOYSA-N
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Description

2’-Chloro-Biphenyl-2,3-Diol is an organic compound belonging to the class of chlorinated biphenyls. These compounds are characterized by the presence of at least one chlorine atom attached to either benzene ring of the biphenyl moiety. The chemical formula for 2’-Chloro-Biphenyl-2,3-Diol is C12H9ClO2, and it has a molecular weight of 220.652 Da .

Preparation Methods

The synthesis of 2’-Chloro-Biphenyl-2,3-Diol can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a widely used method for the synthesis of biphenyl derivatives.

Industrial production methods for 2’-Chloro-Biphenyl-2,3-Diol may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2’-Chloro-Biphenyl-2,3-Diol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Chloro-Biphenyl-2,3-Diol may yield quinones, while reduction may produce biphenyl derivatives with reduced functional groups.

Scientific Research Applications

2’-Chloro-Biphenyl-2,3-Diol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Chloro-Biphenyl-2,3-Diol involves its interaction with specific molecular targets and pathways. One known target is the enzyme biphenyl-2,3-diol 1,2-dioxygenase, which catalyzes the cleavage of the biphenyl ring . This interaction leads to the formation of various metabolites that can exert biological effects. The exact pathways and molecular targets involved may vary depending on the specific context and application.

Comparison with Similar Compounds

2’-Chloro-Biphenyl-2,3-Diol can be compared with other chlorinated biphenyls and biphenyl derivatives. Similar compounds include:

The uniqueness of 2’-Chloro-Biphenyl-2,3-Diol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

138833-48-4

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

3-(2-chlorophenyl)benzene-1,2-diol

InChI

InChI=1S/C12H9ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,14-15H

InChI Key

SNGROCQMAKYWRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl

138833-48-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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